N-(5-methylpyridin-2-yl)oxolane-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of 206.24 g/mol. This compound is characterized by its unique structural features, which include a pyridine ring and an oxolane (tetrahydrofuran) moiety, contributing to its potential applications in various fields, particularly in medicinal chemistry and materials science. The compound is also known by its registry number 899020-94-1.
The synthesis of N-(5-methylpyridin-2-yl)oxolane-2-carboxamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with oxolane-2-carboxylic acid. This reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The general synthetic route can be summarized as follows:
This method allows for efficient formation of the desired amide with good yields, making it suitable for both laboratory and potential industrial applications .
N-(5-methylpyridin-2-yl)oxolane-2-carboxamide participates in various chemical reactions:
These reactions highlight the versatility of N-(5-methylpyridin-2-yl)oxolane-2-carboxamide in synthetic organic chemistry, allowing for the generation of diverse derivatives that may possess unique properties .
The mechanism of action for N-(5-methylpyridin-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. Preliminary studies suggest that it may act as a ligand in biochemical assays, potentially influencing pathways related to inflammation or microbial activity. Further research is needed to elucidate its precise mechanisms and therapeutic potentials .
While specific physical properties such as melting point or boiling point were not detailed in the search results, general characteristics can be inferred based on similar compounds:
Further empirical data would enhance understanding of these properties .
N-(5-methylpyridin-2-yl)oxolane-2-carboxamide has several applications in scientific research:
Table 1: Structural Evolution of Pyridine-Containing mGlu5 NAMs
Generation | Representative Compound | Core Structure | Key Limitations |
---|---|---|---|
1 (Acetylene) | MPEP (MTEP analog) | Biaryl acetylene | Cytochrome P450 inhibition; Reactive metabolites |
2 (Early Carboxamide) | Fenobam | Imidazole carboxamide | Psychosis-like side effects |
3 (Oxolane Carboxamide) | N-(5-methylpyridin-2-yl)oxolane-2-carboxamide | Pyridine-oxolane carboxamide | Reduced off-target activity vs. earlier generations |
Patent analyses reveal accelerating interest in this chemotype, with WO2024059212A2 specifically claiming 6,6-fused heterocycles incorporating the pyridine-oxolane-carboxamide motif as brain-penetrant mGlu5 modulators [8]. The synthetic accessibility of this scaffold—typically achieved via coupling of 5-methylpyridin-2-amine with activated oxolane-2-carboxylic acid derivatives—further supported its pharmaceutical development [5] [7].
N-(5-methylpyridin-2-yl)oxolane-2-carboxamide demonstrates targeted activity against neurological disorders mediated by glutamate dysregulation. Preclinical evidence implicates its structural analogs in modulating pathophysiology across several conditions:
Table 2: Neurological Applications of Pyridine-Oxolane Carboxamide Derivatives
Disorder | Biological Target | Observed Preclinical Effects | Molecular Mechanism |
---|---|---|---|
Fragile X Syndrome | Cortical/ hippocampal mGlu5 | Restoration of dendritic spine density; Improved learning | Normalization of exaggerated protein synthesis |
Parkinson’s Disease LID | Striatal mGlu5 | Reduction in dyskinetic movements; Preservation of levodopa efficacy | Attenuation of glutamate-driven striatal output pathways |
Neuropathic Pain | Thalamic/spinal mGlu5 | Reversal of mechanical allodynia; Reduced central sensitization | Inhibition of NMDA receptor potentiation |
Structurally related compounds like 5-methyl-2-carboxamidepyrrole derivatives further demonstrate the therapeutic breadth of carboxamide motifs, showing synergistic effects in inflammation-associated neurodegeneration [6]. The pharmacological profile of N-(5-methylpyridin-2-yl)oxolane-2-carboxamide thus emerges from its balanced distribution to glutamate-sensitive CNS regions and selective receptor engagement.
N-(5-methylpyridin-2-yl)oxolane-2-carboxamide exerts its effects through negative allosteric modulation of mGlu5, a Class C G protein-coupled receptor (GPCR). Unlike orthosteric ligands, it binds within the receptor’s transmembrane domain (TMD), inducing conformational changes that attenuate glutamate signaling without competing at the endogenous ligand site [3] [8].
Key aspects of its allosteric mechanism include:
Structural comparisons reveal that replacing acetylene linkers with carboxamides maintains essential hydrogen bonding with Ser809 (transmembrane helix 5) while eliminating unproductive interactions with polar residues near the extracellular loops. This shift optimizes binding kinetics, translating to prolonged receptor residence times in functional assays [4] [8]. Patent data further confirms that saturation of the oxolane ring enhances selectivity by reducing π-stacking interactions with off-target proteins like monoamine oxidase-B—a limitation observed with earlier NAMs like fenobam [8].
The evolution of N-(5-methylpyridin-2-yl)oxolane-2-carboxamide thus exemplifies structure-guided allosteric drug discovery, where iterative scaffold optimization tailors receptor interaction landscapes for improved therapeutic precision.
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8